

Physical properties of 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester

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Compound of Interest

Compound Name: 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

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An In-Depth Technical Guide to the Physical and Spectroscopic Properties of **3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester**

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Introduction: A Key Building Block in Modern Chemistry

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester (CAS No. 648904-85-2) is a specialized organic reagent that has gained prominence as a versatile building block in medicinal chemistry and materials science.^{[1][2]} Its utility is primarily centered on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for constructing carbon-carbon bonds.^[3]

The molecule's architecture is a deliberate convergence of functional groups, each imparting unique chemical characteristics:

- The Boronic Acid Pinacol Ester group provides stability, improved solubility in organic solvents compared to the free boronic acid, and controlled reactivity in cross-coupling reactions.^[4]

- The Fluorine substituent can significantly modulate the electronic properties of the aromatic ring, influence metabolic stability, and enhance binding affinity in drug candidates.
- The Methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can be used to tune the molecule's reactivity and pharmacokinetic profile.

This guide provides an in-depth analysis of the core physical, chemical, and spectroscopic properties of this compound, offering both established data and predictive insights. It is designed for researchers and professionals who require a comprehensive understanding of this reagent for its effective application in synthesis and drug development.

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is critical to note that while some data is available, other key experimental values are not widely published and are therefore presented as predictions based on established chemical principles and data from analogous structures.

Property	Value / Description	Source / Basis
CAS Number	648904-85-2	[1][2][5]
Molecular Formula	C ₁₃ H ₁₈ BFO ₄ S	[2]
Molecular Weight	300.15 g/mol	[6]
Appearance	White to off-white solid	[7]
Melting Point	Not experimentally reported. Estimated range: 90-110 °C.	Based on analogous structures
Boiling Point	422.8 ± 45.0 °C (Predicted)	[7]
Density	1.22 ± 0.1 g/cm ³ (Predicted)	[7]
Solubility	See Section 2.2 for detailed profile.	[4][8]

Physical State and Appearance

Under standard laboratory conditions, **3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester** exists as a white to off-white solid.^[7] The crystalline nature of the solid is typical for boronic acid pinacol esters of this molecular weight.

Solubility Profile

While quantitative solubility data for this specific compound is not readily available, a qualitative assessment can be made based on its structural components and extensive studies on related phenylboronic acid esters.^{[4][8][9]} The pinacol ester group significantly increases lipophilicity compared to the parent boronic acid, enhancing solubility in a wide range of organic solvents.

- High Solubility Expected: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone. These solvents effectively solvate both the polar sulfonyl group and the nonpolar aromatic and pinacol moieties.
- Moderate Solubility Expected: Methanol, Ethanol.
- Low to Insoluble Expected: Water, Hexanes, Diethyl Ether. The overall nonpolar character of the molecule limits its solubility in highly polar protic solvents like water and nonpolar alkanes like hexanes.^[8]

The improved solubility in common reaction solvents is a key advantage of using the pinacol ester form, facilitating homogeneous reaction conditions and simplifying purification processes.^[3]

Thermal Properties: Melting and Boiling Points

The melting point for this compound is not widely reported in the literature. Based on structurally similar compounds, an estimated range of 90-110 °C is plausible. The actual melting point is a critical indicator of purity and should be determined experimentally (see Protocol 4.1).

A predicted boiling point of 422.8 °C has been calculated, but this should be interpreted with caution.^[7] Like many complex organic molecules, this compound is likely to decompose at or below its boiling point under atmospheric pressure. Purification via distillation is therefore not a recommended procedure.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

Below is a predictive guide to its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A standard analysis would be conducted in a deuterated solvent such as CDCl_3 .

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3):

- $\delta \sim 7.8\text{-}8.1$ ppm (m, 3H): The three protons on the aromatic ring. Due to the fluorine and sulfonyl groups, they will exhibit complex splitting patterns (multiplets).
- $\delta \sim 3.1$ ppm (s, 3H): The singlet corresponding to the three equivalent protons of the methylsulfonyl ($-\text{SO}_2\text{CH}_3$) group.
- $\delta \sim 1.35$ ppm (s, 12H): A characteristic sharp singlet for the twelve equivalent protons of the four methyl groups on the pinacol ester.[\[10\]](#)

Predicted ^{13}C NMR Spectrum (101 MHz, CDCl_3):

- $\delta \sim 160\text{-}165$ ppm (d, $^1\text{JCF} \approx 250$ Hz): The carbon atom directly attached to the fluorine. It will appear as a doublet with a large one-bond C-F coupling constant.
- $\delta \sim 120\text{-}145$ ppm: Several signals corresponding to the other aromatic carbons. The carbon attached to the boron atom is often broadened or not observed due to quadrupolar relaxation.
- $\delta \sim 84.5$ ppm (s): The two equivalent quaternary carbons of the pinacol group ($-\text{O}-\text{C}(\text{CH}_3)_2$).[\[10\]](#)
- $\delta \sim 44.5$ ppm (s): The carbon of the methylsulfonyl group ($-\text{SO}_2\text{CH}_3$).
- $\delta \sim 24.8$ ppm (s): The four equivalent methyl carbons of the pinacol group ($-\text{C}(\text{CH}_3)_2$).[\[10\]](#)

Predicted ^{19}F NMR Spectrum (376 MHz, CDCl_3):

- A single resonance is expected, likely appearing as a multiplet due to coupling with the ortho- and meta- aromatic protons.

Predicted ^{11}B NMR Spectrum (128 MHz, CDCl_3):

- A single, broad signal is expected in the range of δ 25-35 ppm, which is characteristic of a tetracoordinate boron atom in a pinacol ester.

Experimental Methodologies

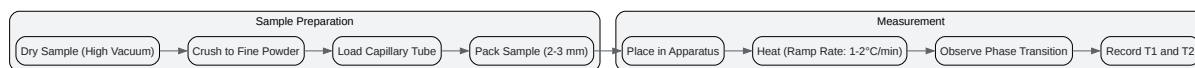
To ensure scientific integrity, the physical properties of any new batch of this reagent should be validated. The following protocols are self-validating systems for characterizing the compound.

Protocol: Determination of Melting Point

This procedure determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and free of solvent by placing it under a high vacuum for several hours.
- **Capillary Loading:** Finely crush a small amount of the solid. Tap the open end of a capillary tube into the powder to collect a small amount of sample.
- **Packing:** Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 2-3 mm.
- **Measurement:** Place the capillary in a calibrated melting point apparatus.
- **Heating:** Heat rapidly to about 15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range T_1 - T_2 . A narrow range (<2 °C) is indicative of high purity.



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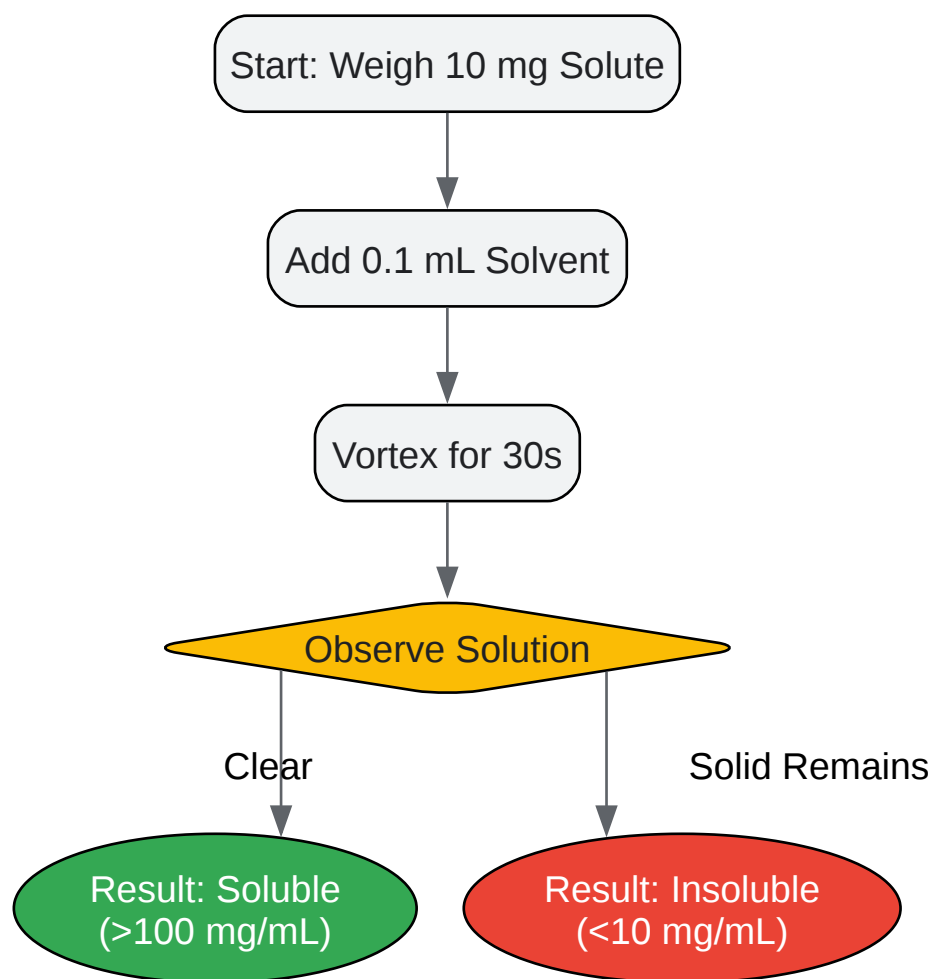
Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic way to determine the compound's solubility in a range of common laboratory solvents.

Methodology:

- Preparation: Add approximately 10 mg of the compound to a series of clean, dry vials.
- Solvent Addition: To the first vial, add the test solvent (e.g., Dichloromethane) dropwise, starting with 0.1 mL.
- Mixing: Cap the vial and vortex or shake vigorously for 30 seconds.
- Observation: Visually inspect the solution.
 - If the solid is fully dissolved, classify it as "soluble" or "very soluble" (>100 mg/mL).
 - If the solid remains, add another increment of solvent (e.g., up to a total of 1.0 mL). Repeat the mixing and observation. If it dissolves, classify as "sparingly soluble."
 - If the solid does not dissolve after adding 1.0 mL, classify it as "insoluble" (<10 mg/mL).
- Documentation: Record the results for each solvent tested.



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Caption: Workflow for Qualitative Solubility Assessment.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. While a specific safety data sheet (SDS) for this compound should always be consulted, general hazards for related fluorinated phenylboronic acid esters apply.

- Hazard Classification: Typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.
- Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
- Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after contact.
- Body Protection: Wear a laboratory coat.
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.^[7] Room temperature storage is generally acceptable. The compound should be protected from moisture, as boronic esters can slowly hydrolyze back to the boronic acid.

Conclusion

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester is a high-value reagent whose physical properties are well-suited for applications in organic synthesis. Its solid form, good solubility in common organic solvents, and thermal stability under typical reaction conditions make it a reliable and easy-to-handle building block. A thorough experimental characterization of each new batch, following the protocols outlined in this guide, is a critical step in ensuring the reproducibility and success of any research or development program that utilizes it.

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References

- 1. 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester | 648904-85-2 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. chemimpex.com [chemimpex.com]

- 4. d-nb.info [d-nb.info]
- 5. netascientific.com [netascientific.com]
- 6. 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester [cymitquimica.com]
- 7. 648904-85-2 | CAS DataBase [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
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